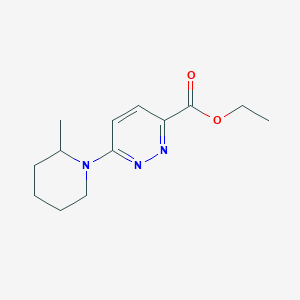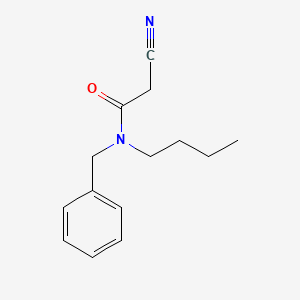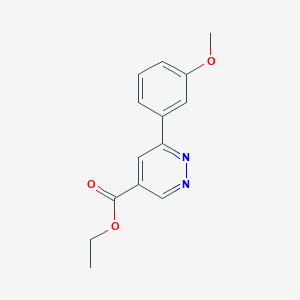
6-(2-méthylpipéridin-1-yl)pyridazine-3-carboxylate d’éthyle
Vue d'ensemble
Description
Mécanisme D'action
Target of action
Pyridazines and pyridazinones are heterocycles that contain two adjacent nitrogen atoms and have shown a wide range of pharmacological activities . They have been utilized in medicinal chemistry against a range of biological targets and physiological effects .
Mode of action
Pyridazine derivatives have been shown to interact with various biological targets, leading to a range of physiological effects .
Biochemical pathways
Pyridazines and pyridazinones have been demonstrated to possess a variety of biological properties, suggesting they may interact with multiple biochemical pathways .
Result of action
Pyridazines and pyridazinones have been demonstrated to possess a variety of biological properties, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using Ethyl 6-(2-methylpiperidin-1-yl)pyridazine-3-carboxylate in laboratory experiments is its versatility. It can be used as a building block in the synthesis of various compounds, as a ligand in coordination chemistry, and as a starting material for the synthesis of other compounds. Additionally, it can be used to study the mechanism of action of various drugs and to investigate the structure-activity relationships of various compounds.
The main limitation of using Ethyl 6-(2-methylpiperidin-1-yl)pyridazine-3-carboxylate in laboratory experiments is its instability. It is a highly reactive compound and can decompose easily when exposed to air or light. Additionally, it has a low solubility in water, making it difficult to work with in aqueous solutions.
Orientations Futures
The potential applications of Ethyl 6-(2-methylpiperidin-1-yl)pyridazine-3-carboxylate are vast and varied. It could be used in the development of new drugs, agrochemicals, and materials. It could also be used to study the mechanism of action of various compounds and to investigate the structure-activity relationships of various compounds. Additionally, it could be used to develop new methods of synthesis and to develop new ligands for coordination chemistry. Finally, it could be used as a starting material for the synthesis of other compounds.
Applications De Recherche Scientifique
Conception et pharmacologie des médicaments
Les dérivés de la pipéridine sont présents dans plus de vingt classes de produits pharmaceutiques . Ils jouent un rôle important dans l’industrie pharmaceutique . Le cycle pyridazine se caractérise par une faible basicité, un moment dipolaire élevé qui sous-tend les interactions d’empilement π-π et une capacité robuste de double liaison hydrogène qui peut être importante dans les interactions médicament-cible . Ces propriétés contribuent à des applications uniques dans la reconnaissance moléculaire .
Synthèse de composés biologiquement actifs
La synthèse de pipéridines substituées est une tâche importante de la chimie organique moderne . Le développement de méthodes rapides et rentables pour la synthèse de pipéridines substituées a été au centre des préoccupations de la littérature scientifique récente .
Développement de nouveaux médicaments
La polarité inhérente du cycle pyridazine, ses faibles effets inhibiteurs du cytochrome P450 et son potentiel à réduire l’interaction d’une molécule avec le canal potassique hERG cardiaque ajoutent une valeur supplémentaire à la découverte et au développement de médicaments .
Reconnaissance moléculaire
Les propriétés physicochimiques uniques du cycle pyridazine, caractérisées par une faible basicité, un moment dipolaire élevé qui sous-tend les interactions d’empilement π-π et une capacité robuste de double liaison hydrogène, peuvent être importantes dans la reconnaissance moléculaire .
Recherche sur les antidépresseurs
Les composés contenant de la pipéridine ont été utilisés dans le développement d’antidépresseurs . Par exemple, l’inhibiteur de la monoamine oxydase (MAO) minaprine a été approuvé comme antidépresseur atypique .
Recherche sur les antagonistes
Le cycle pyridazine a été utilisé dans le développement d’antagonistes. Par exemple, l’antagoniste du récepteur de l’hormone de libération des gonadotropines relugolix intègre un cycle pyridazine .
Recherche sur les inhibiteurs
Le cycle pyridazine a été utilisé dans le développement d’inhibiteurs. Par exemple, l’inhibiteur allostérique de la tyrosine kinase 2 (TYK2) deucravacitinib intègre un cycle pyridazine .
Recherche sur les alcaloïdes
Les dérivés de la pipéridine sont présents dans divers alcaloïdes . Ils jouent un rôle important dans l’étude et l’application de ces composés organiques naturels .
Analyse Biochimique
Biochemical Properties
Ethyl 6-(2-methylpiperidin-1-yl)pyridazine-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, pyridazine derivatives have been shown to exhibit inhibitory effects on phosphodiesterase enzymes, which are involved in the regulation of intracellular cyclic nucleotide levels . This interaction can modulate various signaling pathways and cellular processes. Additionally, Ethyl 6-(2-methylpiperidin-1-yl)pyridazine-3-carboxylate may interact with other biomolecules, such as receptors and ion channels, further influencing cellular functions.
Cellular Effects
Ethyl 6-(2-methylpiperidin-1-yl)pyridazine-3-carboxylate has been observed to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, pyridazine derivatives have been reported to exhibit anticancer, antimicrobial, and anti-inflammatory activities . These effects are mediated through the modulation of specific signaling pathways, such as the inhibition of pro-inflammatory cytokines or the induction of apoptosis in cancer cells. Ethyl 6-(2-methylpiperidin-1-yl)pyridazine-3-carboxylate may also impact cellular metabolism by altering the activity of metabolic enzymes and pathways.
Molecular Mechanism
The molecular mechanism of action of Ethyl 6-(2-methylpiperidin-1-yl)pyridazine-3-carboxylate involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes or receptors, leading to their inhibition or activation. For instance, pyridazine derivatives have been shown to inhibit phosphodiesterase enzymes, resulting in increased levels of cyclic nucleotides and subsequent modulation of downstream signaling pathways . Additionally, Ethyl 6-(2-methylpiperidin-1-yl)pyridazine-3-carboxylate may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby affecting the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 6-(2-methylpiperidin-1-yl)pyridazine-3-carboxylate may change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that pyridazine derivatives can exhibit varying degrees of stability under different conditions . The degradation products of Ethyl 6-(2-methylpiperidin-1-yl)pyridazine-3-carboxylate may also have distinct biological activities, further influencing its temporal effects. Long-term exposure to the compound in in vitro or in vivo studies may reveal additional insights into its effects on cellular function and overall stability.
Dosage Effects in Animal Models
The effects of Ethyl 6-(2-methylpiperidin-1-yl)pyridazine-3-carboxylate can vary with different dosages in animal models. Studies have demonstrated that pyridazine derivatives can exhibit dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . For instance, high doses of Ethyl 6-(2-methylpiperidin-1-yl)pyridazine-3-carboxylate may result in hepatotoxicity or nephrotoxicity in animal models. Conversely, lower doses may exhibit therapeutic effects without significant toxicity. Understanding the dosage effects of Ethyl 6-(2-methylpiperidin-1-yl)pyridazine-3-carboxylate is crucial for determining its safety and efficacy in preclinical studies.
Metabolic Pathways
Ethyl 6-(2-methylpiperidin-1-yl)pyridazine-3-carboxylate is involved in various metabolic pathways, interacting with specific enzymes and cofactors. Pyridazine derivatives have been shown to undergo metabolic transformations, such as oxidation, reduction, and conjugation reactions . These metabolic pathways can influence the compound’s bioavailability, distribution, and overall pharmacokinetics. Additionally, Ethyl 6-(2-methylpiperidin-1-yl)pyridazine-3-carboxylate may affect metabolic flux and metabolite levels, further impacting cellular function and overall metabolism.
Transport and Distribution
The transport and distribution of Ethyl 6-(2-methylpiperidin-1-yl)pyridazine-3-carboxylate within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins, influencing its localization and accumulation . For instance, pyridazine derivatives have been reported to interact with efflux transporters, affecting their intracellular concentrations. Understanding the transport and distribution of Ethyl 6-(2-methylpiperidin-1-yl)pyridazine-3-carboxylate is essential for elucidating its pharmacokinetics and overall efficacy.
Subcellular Localization
The subcellular localization of Ethyl 6-(2-methylpiperidin-1-yl)pyridazine-3-carboxylate can impact its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, pyridazine derivatives have been shown to localize to the nucleus, mitochondria, or endoplasmic reticulum, depending on their chemical structure and modifications. The subcellular localization of Ethyl 6-(2-methylpiperidin-1-yl)pyridazine-3-carboxylate can influence its interactions with specific biomolecules and its overall biological activity.
Propriétés
IUPAC Name |
ethyl 6-(2-methylpiperidin-1-yl)pyridazine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-3-18-13(17)11-7-8-12(15-14-11)16-9-5-4-6-10(16)2/h7-8,10H,3-6,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STSBFVMIYIBPTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(C=C1)N2CCCCC2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid](/img/structure/B1493247.png)




![(6-(2-Azidoethyl)-6-azaspiro[3.4]octan-8-yl)methanol](/img/structure/B1493256.png)
![4-(4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-4-oxobutanoic acid](/img/structure/B1493257.png)
![2-Chloro-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one](/img/structure/B1493259.png)



![2-chloro-1-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)propan-1-one](/img/structure/B1493267.png)

![(6-(thiophen-2-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-3-yl)methanol](/img/structure/B1493270.png)